![molecular formula C7H9Cl3N2 B12960593 2-(Aminomethyl)-3,4-dichloroaniline hydrochloride](/img/structure/B12960593.png)
2-(Aminomethyl)-3,4-dichloroaniline hydrochloride
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Overview
Description
2-(Aminomethyl)-3,4-dichloroaniline hydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an aminomethyl group attached to a dichloroaniline structure, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3,4-dichloroaniline hydrochloride typically involves the reaction of 3,4-dichloroaniline with formaldehyde and hydrogen chloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Materials: 3,4-dichloroaniline, formaldehyde, hydrogen chloride.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The 3,4-dichloroaniline is dissolved in an acidic solution, followed by the addition of formaldehyde. The mixture is stirred and heated to promote the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3,4-dichloroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(Aminomethyl)-3,4-dichloroaniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3,4-dichloroaniline hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating protein-protein interactions and signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: An alkanolamine used as a buffer and precursor in organic synthesis.
3-(Aminomethyl)phenylboronic acid hydrochloride: A boronic acid derivative used in compound synthesis and as a ligand in protein studies.
Uniqueness
2-(Aminomethyl)-3,4-dichloroaniline hydrochloride is unique due to its dichloroaniline structure, which imparts distinct reactivity and biological activity. The presence of chlorine atoms enhances its electrophilicity, making it a valuable intermediate in various chemical transformations.
Properties
Molecular Formula |
C7H9Cl3N2 |
---|---|
Molecular Weight |
227.5 g/mol |
IUPAC Name |
2-(aminomethyl)-3,4-dichloroaniline;hydrochloride |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c8-5-1-2-6(11)4(3-10)7(5)9;/h1-2H,3,10-11H2;1H |
InChI Key |
PAMKJGRJSKYQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)CN)Cl)Cl.Cl |
Origin of Product |
United States |
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